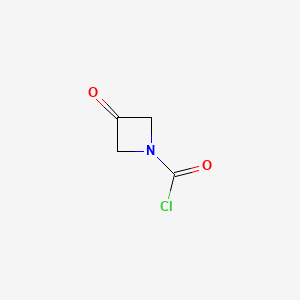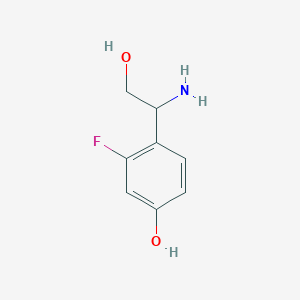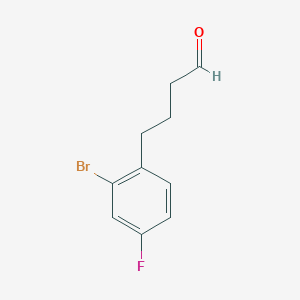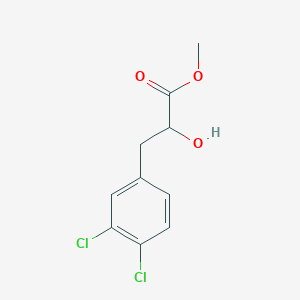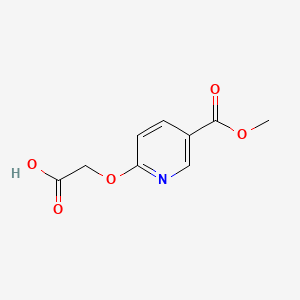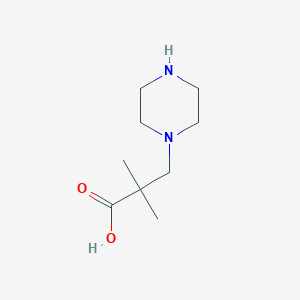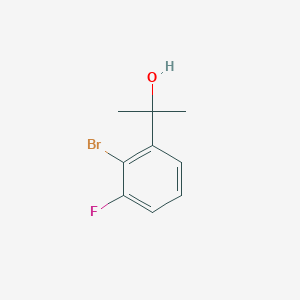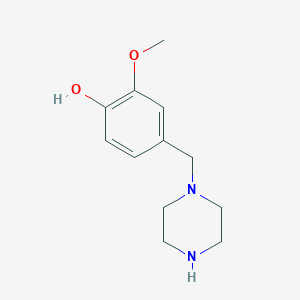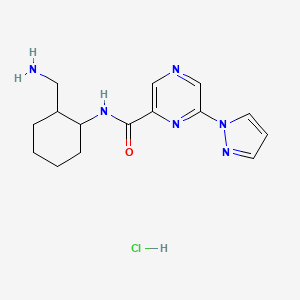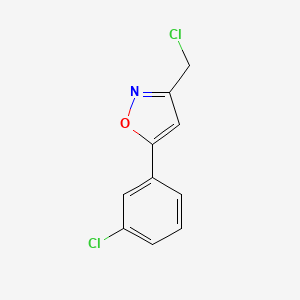![molecular formula C11H11ClF3N3O2 B15313698 2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoicacidhydrochloride CAS No. 2825005-42-1](/img/structure/B15313698.png)
2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid hydrochloride is a synthetic compound known for its unique structure and properties The compound features a trifluoromethyl group and a diazirine ring, which are often utilized in photoreactive studies and labeling experiments
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include the introduction of the trifluoromethyl group and the formation of the diazirine ring. Common synthetic routes involve the use of trifluoromethylation reagents and diazirine precursors under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a photoreactive probe in studying molecular interactions and reaction mechanisms.
Biology: Employed in labeling experiments to study protein interactions and cellular processes.
Medicine: Investigated for potential therapeutic applications and as a tool in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid hydrochloride involves its ability to form covalent bonds with target molecules upon activation by light. The diazirine ring can be activated by UV light, leading to the formation of a highly reactive carbene intermediate that can insert into various chemical bonds. This property makes it a valuable tool in studying molecular interactions and labeling biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(trifluoromethyl)-D-phenylalanine: Another compound featuring a trifluoromethyl group, used in similar applications.
L-4-trifluoromethylphenylalanine: A related compound with a trifluoromethyl group, used in biochemical studies.
Uniqueness
2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid hydrochloride is unique due to the presence of both the trifluoromethyl group and the diazirine ring, which provide distinct photoreactive properties. This combination allows for specific and efficient labeling and interaction studies, making it a valuable tool in various research fields.
Propriétés
Numéro CAS |
2825005-42-1 |
|---|---|
Formule moléculaire |
C11H11ClF3N3O2 |
Poids moléculaire |
309.67 g/mol |
Nom IUPAC |
2-amino-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H10F3N3O2.ClH/c12-11(13,14)10(16-17-10)7-3-1-6(2-4-7)5-8(15)9(18)19;/h1-4,8H,5,15H2,(H,18,19);1H |
Clé InChI |
DJRNKQBJEDDDAK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)O)N)C2(N=N2)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{4-Chloro-2-[(2-chloro-4-nitrophenyl)carbamoyl]phenoxy}propanoic acid](/img/structure/B15313625.png)
